(S)-Rasagiline Mesylate (S)-Rasagiline Mesylate TVP1022 mesylate is the S-isomer of rasagiline, which is an anti-Parkinson drug, appears to have the same neuroprotective activity as the R-isomer, but is 1000-fold less active as an MAO-B inhibitor.
Brand Name: Vulcanchem
CAS No.: 202464-88-8
VCID: VC0003789
InChI: InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1
SMILES: CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Molecular Formula: C13H17NO3S
Molecular Weight: 267.35 g/mol

(S)-Rasagiline Mesylate

CAS No.: 202464-88-8

Cat. No.: VC0003789

Molecular Formula: C13H17NO3S

Molecular Weight: 267.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-Rasagiline Mesylate - 202464-88-8

CAS No. 202464-88-8
Molecular Formula C13H17NO3S
Molecular Weight 267.35 g/mol
IUPAC Name methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1
Standard InChI Key JDBJJCWRXSVHOQ-YDALLXLXSA-N
Isomeric SMILES CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12
SMILES CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Canonical SMILES CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Chemical Identity and Structural Properties

(S)-Rasagiline mesylate, chemically designated as (1S)-2,3-dihydro-N-2-propyn-1-yl-1H-inden-1-amine methanesulfonate, has a molecular formula of C13H17NO3S\text{C}_{13}\text{H}_{17}\text{NO}_{3}\text{S} and a molecular weight of 267.34 g/mol . The compound’s chiral center at the indane ring distinguishes it from the R-enantiomer, which is therapeutically active. Key physicochemical properties include:

PropertyValueSource
SolubilitySoluble in DMSO, water, ethanol
Storage Conditions-20°C, protected from light
Optical Rotation ([α][\alpha])+14.5° (c = 1, methanol)

The synthesis of (S)-rasagiline mesylate typically involves resolving racemic rasagiline using chiral tartaric acid or employing chemoenzymatic dynamic kinetic resolution (DKR). For example, De Mattos et al. reported a 98% yield by refluxing (S)-N-propargyl-1-aminoindan with methanesulfonic acid in isopropanol .

Mechanism of Action and Pharmacological Profile

MAO-B Inhibition and Selectivity

(S)-Rasagiline mesylate is approximately 1,000-fold less potent than the R-enantiomer in inhibiting MAO-B, with an IC₅₀ > 10 μM compared to 0.1 nM for (R)-rasagiline . This disparity arises from stereospecific binding to MAO-B’s active site, where the S-configuration hinders optimal interaction with flavin adenine dinucleotide (FAD) .

Neuroprotective Mechanisms

Independent of MAO-B inhibition, (S)-rasagiline demonstrates neuroprotective effects via:

  • Anti-apoptotic activity: Stabilization of mitochondrial membrane potential and inhibition of caspase-3 activation in neuronal cells .

  • Modulation of Bcl-2 family proteins: Upregulation of anti-apoptotic Bcl-2 and downregulation of pro-apoptotic Bax in vitro .

  • Reduction of oxidative stress: Scavenging hydroxyl radicals and suppressing lipid peroxidation in rat models of ischemia/reperfusion .

In a rat model of doxorubicin-induced cardiotoxicity, (S)-rasagiline (10 mg/kg) preserved cardiac function by reducing troponin-I release by 42% and preventing mitochondrial swelling .

Analytical Methods for Enantiomeric Separation

Normal-Phase HPLC

A validated method using a Chiralcel-OJ-H column (cellulose tris-4-methylbenzoate) achieves baseline resolution (Rs>2.0R_s > 2.0) with a mobile phase of n-hexane/isopropyl alcohol/ethanol/diethylamine (96:2:2:0.01) . Key parameters include:

ParameterValue
Detection wavelength215 nm
LOD/(S)-enantiomer0.35 µg/mL
LOQ/(S)-enantiomer1.05 µg/mL

Reversed-Phase UHPLC

A Chiralpak AGP column (50 × 2.1 mm, 5 µm) with isocratic elution (10 mM ammonium acetate/isopropyl alcohol, 90:10) enables rapid separation (<5 min) compatible with mass spectrometry . The method’s robustness was confirmed under forced degradation conditions (acid/base/oxidative), with no interference from degradation products .

Applications in Research

Mechanistic Studies

(S)-Rasagiline serves as a negative control to isolate MAO-B-independent effects. For instance, in SH-SY5Y neuroblastoma cells, both enantiomers equally suppressed rotenone-induced apoptosis (65% reduction at 10 µM), confirming shared neuroprotective pathways unrelated to MAO-B .

Cardioprotection

In a rat ischemia/reperfusion model, (S)-rasagiline (1 mg/kg IV) reduced infarct size by 37% and improved left ventricular ejection fraction by 22%, comparable to R-rasagiline . This suggests therapeutic potential beyond Parkinson’s disease.

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